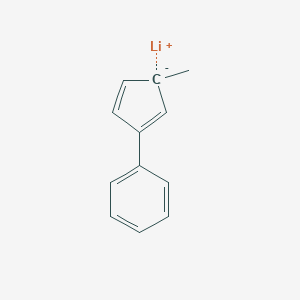
lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene is an organometallic compound that combines lithium with a substituted cyclopentadienyl ligand and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene typically involves the reaction of 3-methylcyclopenta-1,4-dien-1-ylbenzene with a lithium reagent. One common method is the reaction of 3-methylcyclopenta-1,4-dien-1-ylbenzene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl and benzene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclopentadienyl species.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups through metathesis or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alkyl halides, or other organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienyl ketones or alcohols, while substitution reactions can produce a variety of organometallic derivatives.
科学的研究の応用
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds and as a ligand in coordination chemistry.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its therapeutic potential, particularly in the context of lithium’s known effects on mood stabilization and neurological conditions.
Industry: Applications in catalysis, materials science, and as a component in advanced battery technologies.
作用機序
The mechanism of action of lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The lithium ion can modulate the activity of these targets, leading to various biochemical and physiological effects. The cyclopentadienyl and benzene moieties may also contribute to the compound’s overall activity by facilitating binding interactions and stabilizing the structure.
類似化合物との比較
Similar Compounds
Cyclopentadiene: A related compound with a similar cyclopentadienyl structure but without the lithium and benzene components.
Lithium cyclopentadienide: Another lithium-containing organometallic compound with a simpler structure.
Benzene: A fundamental aromatic hydrocarbon that forms the basis for many organometallic compounds.
Uniqueness
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene is unique due to the combination of lithium, a substituted cyclopentadienyl ligand, and a benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
58813-27-7 |
|---|---|
分子式 |
C12H11Li |
分子量 |
162.2 g/mol |
IUPAC名 |
lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C12H11.Li/c1-10-7-8-12(9-10)11-5-3-2-4-6-11;/h2-9H,1H3;/q-1;+1 |
InChIキー |
XFJXSHHITGTSBT-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[C-]1C=CC(=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


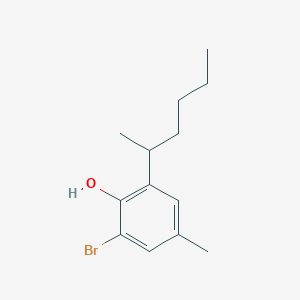
![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
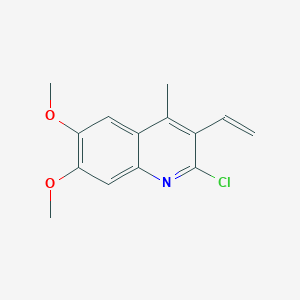
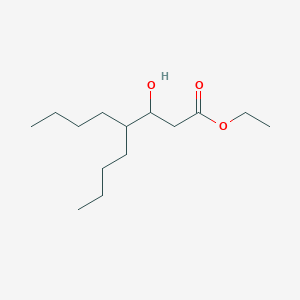
![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)
![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)


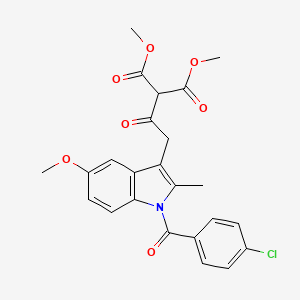
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
